molecular formula C22H20N2O2 B5782468 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide

2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide

Cat. No. B5782468
M. Wt: 344.4 g/mol
InChI Key: WGMDOIHCWLJGFS-IIXAAWDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide, also known as NPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NPPH is a hydrazide derivative of cinnamic acid, which has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has also been shown to inhibit the activity of β-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and DNA damage. In addition, 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been shown to modulate the immune system by increasing the production of cytokines and activating T cells.

Advantages and Limitations for Lab Experiments

2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide also has some limitations, including its poor solubility in water and its limited availability.

Future Directions

There are several future directions for the study of 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the exploration of its mechanism of action. 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide derivatives with improved solubility and bioavailability could be developed for use in drug delivery systems. The mechanism of action of 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide could be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide can be synthesized using various methods, including the reaction of cinnamic acid with hydrazine hydrate, followed by the reaction with 1-naphthol and 3-phenyl-2-propenal. Another method involves the reaction of cinnamic acid with thiosemicarbazide, followed by the reaction with 1-naphthol and 3-phenyl-2-propenal. Both methods yield 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide as a yellow crystalline solid.

Scientific Research Applications

2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and electrochemistry. In analytical chemistry, 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been used as a reagent for the determination of various metal ions.

properties

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-17(26-21-15-7-13-19-12-5-6-14-20(19)21)22(25)24-23-16-8-11-18-9-3-2-4-10-18/h2-17H,1H3,(H,24,25)/b11-8+,23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMDOIHCWLJGFS-IIXAAWDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide

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